N-(2-methyl-2H-indazol-5-yl)thiourea
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Overview
Description
N-(2-methyl-2H-indazol-5-yl)thiourea is a chemical compound with the molecular formula C9H10N4S It is known for its unique structure, which includes an indazole ring substituted with a methyl group and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2H-indazol-5-yl)thiourea typically involves the reaction of 2-methylindazole with thiourea under specific conditions. One common method includes:
Starting Materials: 2-methylindazole and thiourea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.
Purification: The product is then purified through recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2H-indazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The indazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
N-(2-methyl-2H-indazol-5-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-2H-indazol-5-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2H-indazol-5-yl)carboxamide
- N-(2-methyl-2H-indazol-5-yl)urea
- N-(2-methyl-2H-indazol-5-yl)guanidine
Uniqueness
N-(2-methyl-2H-indazol-5-yl)thiourea is unique due to its specific combination of an indazole ring and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the thiourea group can engage in unique hydrogen bonding interactions, which are not possible with carboxamide or urea derivatives .
Biological Activity
N-(2-methyl-2H-indazol-5-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
This compound can be synthesized through various methods, typically involving the reaction of 2-methyl-2H-indazole with thiocarbamide. The resulting structure features a thiourea moiety, which is known for its diverse biological properties. The general structure can be represented as follows:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiourea derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.
- Cell Viability Assays : In vitro assays using human cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HepG2 (liver cancer) revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 20 µM. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant antiproliferative activity .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Cytotoxic |
H460 | 12 | Cytotoxic |
HepG2 | 18 | Cytotoxic |
The anticancer activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly inducing apoptosis in cancer cells.
- Targeting Specific Pathways : Research indicates that thiourea derivatives can modulate pathways involved in angiogenesis and cellular signaling critical for tumor growth .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic factors and cleavage of PARP in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research has highlighted its effectiveness against various bacterial strains.
Antibacterial Properties
The compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) ranging from 15.62 to 4000 µg/mL depending on the specific strain and conditions tested .
Case Studies
- Case Study on Anticancer Efficacy : A study focusing on the effects of this compound on MCF-7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
- Antimicrobial Evaluation : In another study evaluating the antimicrobial efficacy of thiourea derivatives, this compound showed potent activity against E. coli and Klebsiella pneumoniae, highlighting its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
(2-methylindazol-5-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13-5-6-4-7(11-9(10)14)2-3-8(6)12-13/h2-5H,1H3,(H3,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQBGWVRZEBLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824412 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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